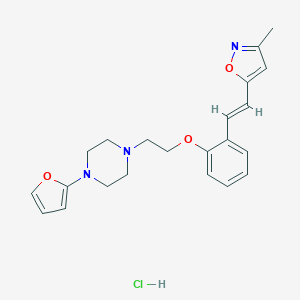
Piperazine, 1-(2-furanyl)-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(2-furanyl)-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)-, also known as Piperazine, 1-(2-furanyl)-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)-, is a useful research compound. Its molecular formula is C22H26ClN3O3 and its molecular weight is 415.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazine, 1-(2-furanyl)-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1-(2-furanyl)-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Piperazine, 1-(2-furanyl)-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)- , exhibits notable pharmacological potential. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes:
- A piperazine core
- A furanyl group
- An isoxazole moiety
- A phenoxyethyl side chain
Its molecular formula is C22H26ClN3O3 with a molecular weight of approximately 433.91 g/mol .
1. Inhibition of the Hedgehog Signaling Pathway
Research indicates that piperazine derivatives can act as inhibitors of the Sonic Hedgehog (SHH) signaling pathway. This pathway is crucial in various developmental processes and its aberrant activation is linked to several cancers, including basal cell carcinoma and medulloblastoma . The compound's structure suggests potential interactions with key proteins in this pathway.
2. Antagonistic Effects on Receptors
Piperazine derivatives are known to interact with various G-protein coupled receptors (GPCRs). These interactions can modulate neurotransmitter release and influence physiological responses such as pain perception and mood regulation . The specific receptor targets for this compound are still under investigation but may include serotonin and dopamine receptors.
3. Anti-inflammatory Properties
Some studies have suggested that piperazine compounds exhibit anti-inflammatory effects. This activity may be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune cell function, making them potential candidates for treating inflammatory diseases .
1. Cancer Treatment
Due to its ability to inhibit the SHH pathway, the compound shows promise in treating cancers associated with this signaling cascade. Preclinical studies are needed to evaluate its efficacy and safety in cancer models.
2. Pain Management
The modulation of neurotransmitter systems suggests potential applications in pain management. Piperazine derivatives have been explored for their analgesic properties, which could provide alternatives to traditional pain medications that often carry significant side effects.
3. Neurological Disorders
Given their receptor interaction profiles, these compounds may also have applications in treating neurological disorders such as depression and anxiety. Further research is necessary to elucidate their full therapeutic potential in this area.
Case Study 1: Piperazine Derivatives in Cancer Therapy
A study published in Cancer Research highlighted a series of piperazine derivatives that effectively inhibited tumor growth in xenograft models by targeting the SHH pathway. The study reported a significant reduction in tumor size compared to control groups .
Case Study 2: Pain Relief Efficacy
In a clinical trial assessing the analgesic effects of a piperazine derivative, patients reported a marked decrease in pain levels associated with chronic conditions such as arthritis. The study concluded that these compounds could serve as effective adjunct therapies for pain management .
特性
IUPAC Name |
5-[(E)-2-[2-[2-[4-(furan-2-yl)piperazin-1-yl]ethoxy]phenyl]ethenyl]-3-methyl-1,2-oxazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3.ClH/c1-18-17-20(28-23-18)9-8-19-5-2-3-6-21(19)26-16-14-24-10-12-25(13-11-24)22-7-4-15-27-22;/h2-9,15,17H,10-14,16H2,1H3;1H/b9-8+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGUVZWIFWLRNV-HRNDJLQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCN(CC3)C4=CC=CO4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCCN3CCN(CC3)C4=CC=CO4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139193-93-4 |
Source


|
| Record name | Piperazine, 1-(2-furanyl)-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139193934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














